molecular formula C10H19F3N2 B13955163 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine

1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine

Cat. No.: B13955163
M. Wt: 224.27 g/mol
InChI Key: RHLZBUPWYMQHMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine involves several steps. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by the reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . This method yields the desired compound in moderate quantities. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe to study enzyme interactions and receptor binding. . Additionally, in the industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine can be compared with other similar compounds, such as 1,1,1-trifluoropropan-2-ylhydrazine hydrochloride . While both compounds contain trifluoromethyl groups, their chemical structures and properties differ. The presence of the piperidine ring in this compound imparts unique characteristics, making it suitable for specific applications that other compounds may not fulfill.

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-2-yl)methyl]methanamine

InChI

InChI=1S/C10H19F3N2/c1-8(2)15-6-4-3-5-9(15)7-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3

InChI Key

RHLZBUPWYMQHMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1CNC(F)(F)F

Origin of Product

United States

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